delta-2-Cefodizime
Overview
Description
Delta-2-Cefodizime is a derivative of Cefodizime, a third-generation cephalosporin with a broad spectrum of antibacterial activity. It has the molecular formula C20H20N6O7S4 .
Molecular Structure Analysis
The molecular structure of this compound is complex, and its analysis involves various spectroscopic investigations. A study on Cefodizime Sodium Solvates provides evidence of intermolecular hydrogen bonds in the crystal structure .Scientific Research Applications
Gene Expression Analysis
Delta-2-Cefodizime is relevant in the context of gene expression analysis. Livak and Schmittgen (2001) discuss the 2(-Delta Delta C(T)) Method, a widely used approach in real-time, quantitative PCR experiments for analyzing relative changes in gene expression. This method provides a convenient way to analyze gene expression changes, especially relevant in various scientific research applications, including drug research and molecular biology (Livak & Schmittgen, 2001).
Drug Stability and Degradation Analysis
Research by Xu Yan (2014) focuses on identifying degradation impurities in Cefodizime solutions, using ultra-performance liquid chromatography and tandem mass spectrometry. This study is crucial for understanding the stability and degradation pathways of Cefodizime under various conditions, contributing to its effective use in scientific and medical applications (Yan, 2014).
Solubility and Thermodynamics
A study by Li et al. (2010) measured the solubility of Cefodizime disodium in various aqueous alcohol mixtures at different temperatures. This research is significant for understanding the solubility behavior of Cefodizime, which is crucial for its formulation and application in scientific research (Li et al., 2010).
Preparation and Characterization of Metal Ion Complexes
Auda et al. (2009) focused on the preparation and physicochemical characterization of Cefodizime metal ion complexes. This study is integral to understanding the interaction of Cefodizime with various metals, which can have implications for its stability, efficacy, and application in different scientific research areas (Auda et al., 2009).
Interaction with Human Serum Albumin
Hu and Liu (2015) investigated how Cefodizime interacts with human serum albumin using multi-spectroscopic and molecular docking techniques. This research provides insights into the pharmacodynamics of Cefodizime, particularly its transportation and distribution in human blood serum, which is crucial for its application in medical research (Hu & Liu, 2015).
Mechanism of Action
Target of Action
Delta-2-Cefodizime, like other cephalosporins, primarily targets the penicillin-binding proteins (PBPs) 1A/B, 2, and 3 . These proteins are essential for the synthesis of the bacterial cell wall, making them crucial targets for antibiotics.
Mode of Action
This compound binds to the PBPs, inhibiting the transpeptidation step of peptidoglycan synthesis in the bacterial cell wall. This disruption in the cell wall synthesis leads to cell lysis and death .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in healthy individuals and patients with various degrees of chronic renal failure . The serum pharmacokinetics were described by an open two-compartment kinetic model . The total systemic clearance decreased significantly from 43.3 ± 5.8 ml/h/kg in healthy volunteers to 23.2 ± 5.6 ml/h/kg in renal failure patients . Protein binding of this compound is 73–89% over the plasma concentration range . It penetrates into several tissues and body fluids such as lung, sputum, pleural and ascitic fluids, prostate, kidney, and urine to give concentrations often exceeding the MICs of susceptible pathogens .
Result of Action
The result of this compound’s action is the eventual death of the bacterial cell . By inhibiting the synthesis of the bacterial cell wall, the bacteria are unable to maintain their structure, leading to cell lysis and death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been shown to be very stable to hydrolysis by Richmond-Sykes type I, II, III, and IV beta-lactamases, as well as the enzyme derived from Bacillus cereus . This stability suggests that this compound may retain its efficacy in environments with a high presence of beta-lactamases.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Delta-2-Cefodizime has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been studied in the context of complexation with metal ions such as Cu 2+, Zn 2+, Fe 3+, Co 2+, and Al 3+ . The stoichiometry of these complexes refers to the formation of 1:1 ratios of metal to ligand .
Cellular Effects
This compound has a broad spectrum of activity, affecting various types of cells and cellular processes. It has been shown to be effective against Enterobacteriaceae, staphylococci, Streptococcus spp., Haemophilus spp., and Neisseria spp .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, the aqueous solubility of this compound was found to be strongly reduced by complexation .
Properties
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O7S4/c1-7-10(3-11(27)28)37-20(22-7)36-5-8-4-34-17-13(16(30)26(17)14(8)18(31)32)24-15(29)12(25-33-2)9-6-35-19(21)23-9/h4,6,13-14,17H,3,5H2,1-2H3,(H2,21,23)(H,24,29)(H,27,28)(H,31,32)/b25-12-/t13-,14?,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWOQUPUOGJRPY-PXUGJTILSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)SCC2=CSC3C(C(=O)N3C2C(=O)O)NC(=O)C(=NOC)C4=CSC(=N4)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)SCC2=CS[C@@H]3[C@@H](C(=O)N3C2C(=O)O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O7S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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